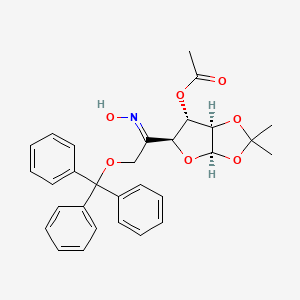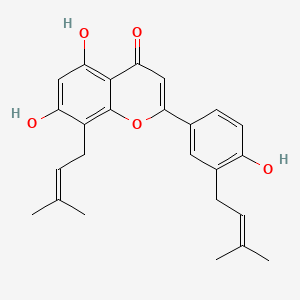
5-Methyl Nitrofurantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrofurantoin is a nitrofuran antibiotic used to treat uncomplicated urinary tract infections . It is more resistant to the development of bacterial resistance because it acts on many targets at once .
Synthesis Analysis
Nitrofurantoin appears to have good clinical and microbiological efficacy for UTI caused by common uropathogens, with clinical cure rates varying between 79% and 92% . The most methodologically robust studies surveyed indicate overall equivalence between nitrofurantoin when given for 5 or 7 days and trimethoprim/sulfamethoxazole, ciprofloxacin, and amoxicillin .
Molecular Structure Analysis
Nitrofurans are synthetic drugs derived from a common scaffold molecule: a furan core and a nitro group at the C 2 position, which confers antibacterial properties . The charge distribution in the nitrofurans and their nitroso derivatives was concentrated in the Furan-nitro group, which explains the antibacterial properties .
Chemical Reactions Analysis
Nitrofurans need to be modified to initiate their antimicrobial activity . A rapid analytical method was developed and validated for the analysis of eight bound nitrofurans in animal tissue, shortening laboratory turnaround times from 4 to 2 days .
Physical And Chemical Properties Analysis
Nitrofurans are documented as the family of antibiotics least prone to bacterial resistance . Therefore, they are molecules from which we can learn by analyzing their structure along with their action mechanism .
Wirkmechanismus
Safety and Hazards
Healthcare professionals prescribing nitrofurantoin should be alert to the risks of pulmonary and hepatic adverse drug reactions and advise patients to be vigilant for the signs and symptoms in need of further investigation . Nitrofurantoin is toxic and can cause numbness and tingling in the hands and feet (peripheral neuropathy) and allergic reactions .
Zukünftige Richtungen
Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . When given short term for lower UTI, nitrofurantoin has good clinical and microbiological efficacy; toxicity is mild and predominantly gastrointestinal .
Eigenschaften
CAS-Nummer |
3668-93-7 |
|---|---|
Produktname |
5-Methyl Nitrofurantoin |
Molekularformel |
C9H8N4O5 |
Molekulargewicht |
252.186 |
IUPAC-Name |
5-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H8N4O5/c1-5-8(14)11-9(15)12(5)10-4-6-2-3-7(18-6)13(16)17/h2-5H,1H3,(H,11,14,15)/b10-4+ |
InChI-Schlüssel |
RGLXSWBHDAXYKP-ONNFQVAWSA-N |
SMILES |
CC1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Synonyme |
5-Methyl-1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; 1-(5’-Nitro-2’-furfurylideneamino)-5-methyl-2,4-diketoimidazole; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,9-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B585583.png)


![N-[2-(3-Hydroxy-1-propyn-1-yl)phenyl]acetamide](/img/structure/B585590.png)

